
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, also known as MIHDMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIHDMB is a derivative of the natural product 6-methylapigenin, which is found in plants such as chamomile and parsley.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has shown potential for use in scientific research due to its ability to selectively inhibit the activity of certain enzymes, such as protein kinase CK2 and casein kinase 1δ. These enzymes play important roles in cellular signaling pathways and have been implicated in various diseases, including cancer and neurodegenerative disorders. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate exerts its effects by binding to the ATP-binding site of protein kinase CK2 and casein kinase 1δ, inhibiting their activity. This leads to downstream effects on cellular signaling pathways, ultimately resulting in anti-cancer and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. In models of neurodegenerative diseases, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to protect against oxidative stress and inflammation, which are key mechanisms underlying these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has several advantages for use in lab experiments, including its high purity and yield, as well as its specificity for protein kinase CK2 and casein kinase 1δ. However, one limitation of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, including the development of new cancer therapies based on its anti-cancer effects, as well as the exploration of its potential for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms underlying its effects and to optimize its pharmacological properties. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate may also have potential applications in other areas of research, such as the study of cellular signaling pathways and the development of new drug screening assays.
In conclusion, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is a promising compound for use in scientific research due to its specificity for protein kinase CK2 and casein kinase 1δ, as well as its potential applications in cancer and neurodegenerative disease research. Further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate involves several steps, starting with the reaction of 6-methylapigenin with iodine and hydrochloric acid to form 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzaldehyde. This intermediate is then reacted with methyl magnesium bromide to form the final product, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propiedades
Número CAS |
127761-05-1 |
|---|---|
Nombre del producto |
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
Fórmula molecular |
C11H13IO5 |
Peso molecular |
352.12 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13IO5/c1-5-6(11(14)17-4)9(15-2)10(16-3)8(13)7(5)12/h13H,1-4H3 |
Clave InChI |
DDAKTXCYCCRJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
Otros números CAS |
127761-05-1 |
Sinónimos |
HIDM methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
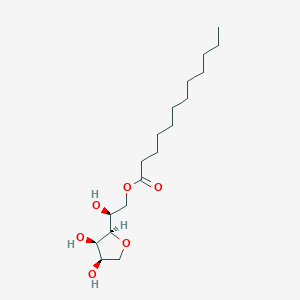

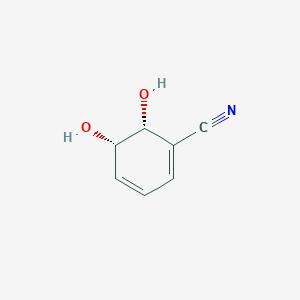
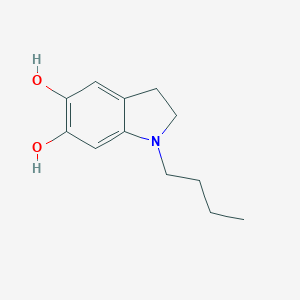
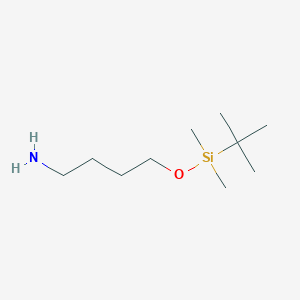
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)


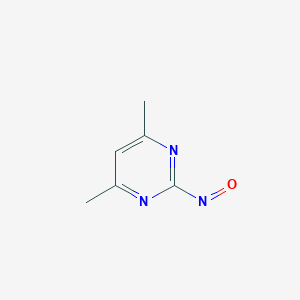

![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
